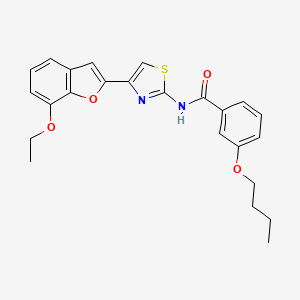

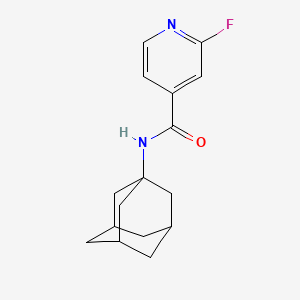

N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of oxalamides, which are known for their diverse biological and pharmacological activities. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A novel acid-catalyzed rearrangement method for synthesizing di- and mono-oxalamides, including compounds similar to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, has been developed. This method is operationally simple and high yielding, making it valuable for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Application in Catalysis

- Chiral inducers with diamidophosphite ligands, which can include structures similar to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, have been used for organo- and metallocatalysis. These inducers have shown high enantioselectivity in various catalytic reactions (Gavrilov et al., 2019).

Fluorescent Probes and Tracers

- A novel Pd2+-free near-infrared fluorescent probe based on allyl ether isomerization, which could potentially involve compounds similar to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, was developed for tracking specific molecules in living systems. This research contributes to the development of new methods for detecting molecules of interest in live cells and animals (Gong et al., 2022).

Pharmaceutical Applications

- The development of novel diphenyl oxalamide derivatives, similar in structure to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, has been explored for potential anticonvulsant activities. These studies aim to create new therapeutic agents for conditions like epilepsy (Nikalje et al., 2012).

Synthesis of Novel Compounds

- Research into the facile synthesis of 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides, which are structurally related to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide, has been conducted. This methodology allows the synthesis of structurally diverse quinazolin-4-ones, indicating potential applications in various chemical syntheses (Mamedov et al., 2019).

Exploration in Organic Chemistry

- Studies on the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides have utilized N,N'-bis(thiophen-2-ylmethyl)oxalamide, a compound related to N1-allyl-N2-(3-fluoro-4-methylphenyl)oxalamide. This research is significant for understanding the complex reactions involving oxalamides in organic chemistry (De et al., 2017).

Propriétés

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-3-6-14-11(16)12(17)15-9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRHRIHBQLZIEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)

![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)

![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)